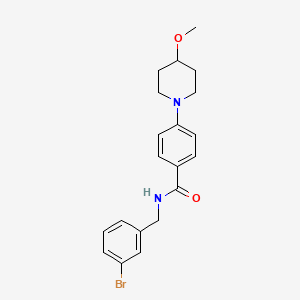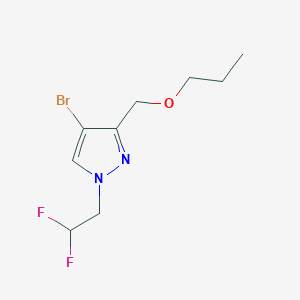![molecular formula C10H12ClN3O3 B2422463 N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea CAS No. 251096-55-6](/img/structure/B2422463.png)
N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a urea derivative, which are often used in the production of pharmaceuticals, herbicides, and plastics . Urea derivatives can have a wide range of properties and uses depending on their specific structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Urea derivatives can undergo a variety of reactions, including hydrolysis, substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Crystal Structure and Biological Activities
- The compound N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea demonstrates insecticidal and fungicidal activities. Its crystal structure was analyzed, revealing monoclinic space group characteristics, and showing definite biological behaviors in preliminary tests (Li, Jing-zhi, Xue, Si-jia, & Liu, Guo-hua, 2006).
Synthesis Methods
- A study on the synthesis of a structurally similar compound, 4-(4-Chlorophenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidine-2(H)-one, revealed the effectiveness of ultrasonic irradiation in the synthesis process. This method achieved a high yield of 98.4% under optimal conditions (Jing Xiao-hui, 2006).
Photodegradation and Hydrolysis Studies
- Research into the photodegradation and hydrolysis of similar substituted urea herbicides, like monolinuron and linuron, indicates that these compounds do not hydrolyze at various pH values and only show slow photodegradation under certain conditions. This study provides insights into the environmental stability of similar chemical compounds (Gatidou & Iatrou, 2011).
Use in Polymerization Processes
- N-aryl-N'-pyridyl ureas, which share a structural similarity with the compound , were synthesized and used as initiators in the polymerization of diglycidyl ether of bisphenol A. This study highlights the potential application of similar urea compounds in polymer chemistry (Makiuchi, Sudo, & Endo, 2015).
Corrosion Inhibition
- The compound 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea, similar in structure, was studied for its corrosion inhibition properties on mild steel in hydrochloric acid solution. Such studies suggest potential applications of similar urea compounds in corrosion protection (Bahrami & Hosseini, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-1-methoxy-1-[(E)-methoxyiminomethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-16-12-7-14(17-2)10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDABOMLAZCUCL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CN(C(=O)NC1=CC=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/N(C(=O)NC1=CC=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

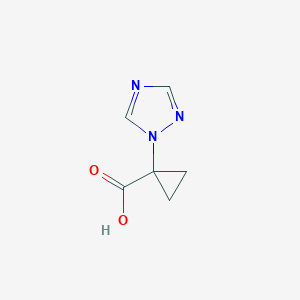
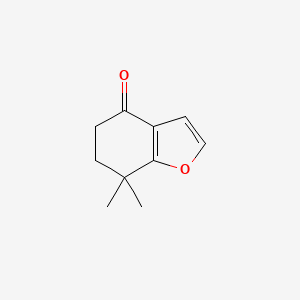
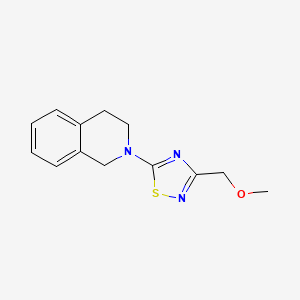
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2422383.png)
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2422386.png)
![3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2422388.png)
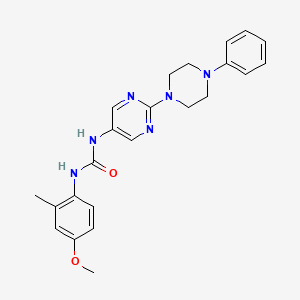
![1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide](/img/structure/B2422393.png)
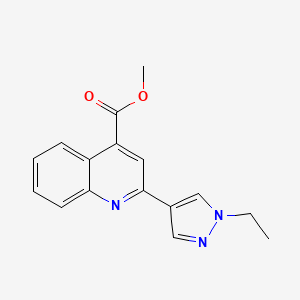
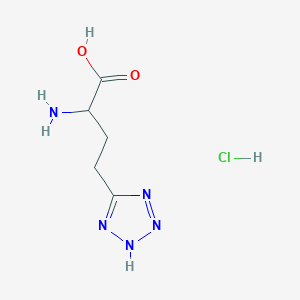
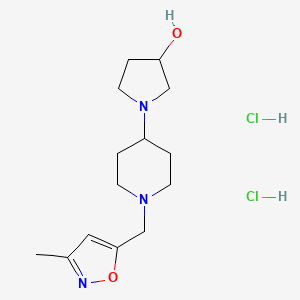
![6-(3-Fluorophenyl)-2-[1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2422401.png)
